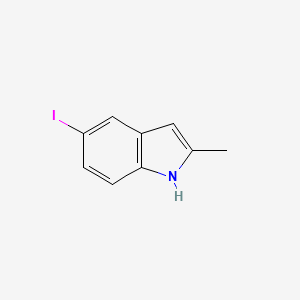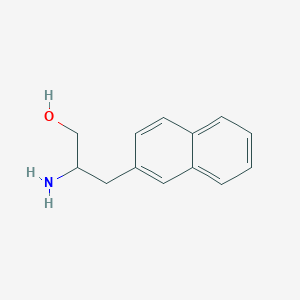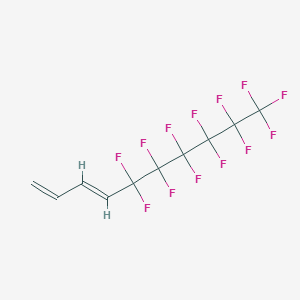![molecular formula C10H14O4 B3040090 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-77-8](/img/structure/B3040090.png)
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Übersicht
Beschreibung
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12) . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
The compound is involved in an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.22 and is solid in its physical form . It is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has explored the synthesis and molecular structure of various bicyclo[2.2.1]heptane derivatives, offering insights into their conformational properties and potential applications in chemical synthesis. For instance, the synthesis and crystal structure of a conformationally restricted methionine analogue, involving the bicyclo[2.2.1]heptane framework, highlights its unique structural features and potential utility in organic synthesis (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Similarly, the study of a conformationally restricted aspartic acid analogue provides valuable insights into the stereochemical properties of these compounds, which could be instrumental in designing molecules with specific spatial and directional orientations (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Gas Chromatographic Analysis
The use of gas chromatography for the determination of the absolute configuration of secondary alcohols and ketones with a bicyclo[2.2.1]heptane skeleton has been explored. This method is crucial for understanding the stereochemistry of these compounds, which can significantly impact their chemical behavior and potential applications (Yamazaki & Maeda, 1986).
Enzyme-Catalyzed Reactions
Enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has been studied, showcasing the potential of enzymes in selectively converting complex bicyclic systems into useful chemical intermediates. This approach could be particularly valuable in the pharmaceutical and fine chemicals industries, where selective and environmentally friendly methods are in high demand (Guo et al., 2014).
Conformational Studies and Applications in Organocatalysis
The study of constrained beta-proline analogues, including bicyclo[2.2.1]heptane derivatives, in organocatalytic reactions highlights their potential as catalysts in organic synthesis. The unique geometry of these compounds can influence their catalytic efficiency and selectivity, making them valuable tools in the development of new synthetic methodologies (Armstrong, Bhonoah, & White, 2009).
Safety and Hazards
Zukünftige Richtungen
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This is highly desirable for relevant drug discovery . Future research may focus on improving the synthesis process and exploring the potential applications of this compound.
Eigenschaften
IUPAC Name |
4-methoxycarbonylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIKABYOBCHKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15448-77-8 | |
| Record name | 1-Methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

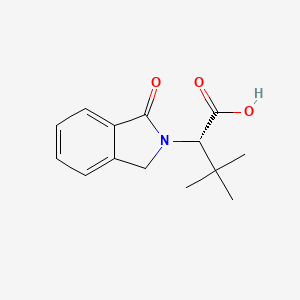

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)


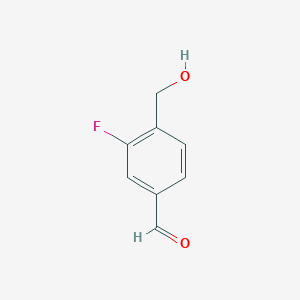
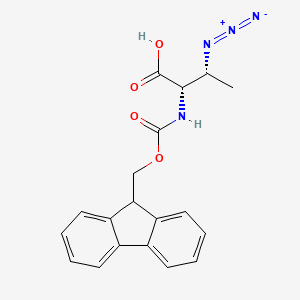
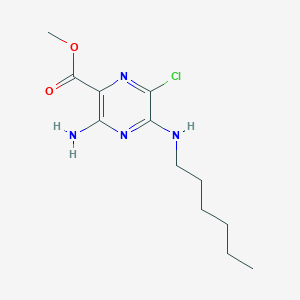

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)
